4-methyl-N-[2-(2-nitroethyl)phenyl]piperazine-1-carboxamide
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Overview
Description
4-methyl-N-[2-(2-nitroethyl)phenyl]piperazine-1-carboxamide is a synthetic compound belonging to the piperazine family Piperazines are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[2-(2-nitroethyl)phenyl]piperazine-1-carboxamide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization yields the desired compound.
Industrial Production Methods
Industrial production methods for this compound often involve bulk manufacturing and custom synthesis. Companies like ChemScene and Ambeed provide bulk manufacturing, sourcing, and procurement services for this compound .
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[2-(2-nitroethyl)phenyl]piperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include sulfonium salts, DBU, and PhSH. The conditions often involve basic environments and specific temperature controls to ensure the desired reaction pathways.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with sulfonium salts and DBU leads to protected piperazines, which can be further deprotected to yield the final compound .
Scientific Research Applications
4-methyl-N-[2-(2-nitroethyl)phenyl]piperazine-1-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of various piperazine derivatives.
Biology: Investigated for its potential biological activities and interactions with biological systems.
Medicine: Explored for its potential pharmaceutical applications, including its use in drug development.
Industry: Utilized in the production of various chemical products and intermediates .
Mechanism of Action
The mechanism of action of 4-methyl-N-[2-(2-nitroethyl)phenyl]piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to various biological responses. The exact molecular targets and pathways involved are still under investigation, but they are believed to include interactions with enzymes and receptors in biological systems .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-methyl-N-[2-(2-nitroethyl)phenyl]piperazine-1-carboxamide include other piperazine derivatives such as:
- Trimetazidine
- Ranolazine
- Befuraline
- Aripiprazole
- Quetiapine
- Indinavir
- Sitagliptin
- Vestipitant
Uniqueness
What sets this compound apart from these similar compounds is its unique structural features, which confer distinct biological and chemical properties. These unique properties make it a valuable compound for various scientific research applications and potential pharmaceutical uses.
Properties
IUPAC Name |
4-methyl-N-[2-(2-nitroethyl)phenyl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3/c1-16-8-10-17(11-9-16)14(19)15-13-5-3-2-4-12(13)6-7-18(20)21/h2-5H,6-11H2,1H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQDEZCCZBNCMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)NC2=CC=CC=C2CC[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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